molecular formula C13H20N2O3S2 B4570136 [4-(METHYLSULFONYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

[4-(METHYLSULFONYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

Cat. No.: B4570136
M. Wt: 316.4 g/mol
InChI Key: GKHRAYRPWISDRS-UHFFFAOYSA-N
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Description

4-(METHYLSULFONYL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Thienylmethanone Moiety: This can be done through a coupling reaction between the piperazine derivative and a thienylmethanone precursor, often facilitated by a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(METHYLSULFONYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones of the thienyl ring.

    Reduction: Alcohol derivatives of the methanone moiety.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(METHYLSULFONYL)PIPERAZINOMETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with an ethyl group instead of a propyl group.

    4-(METHYLSULFONYL)PIPERAZINOMETHANONE: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

The uniqueness of 4-(METHYLSULFONYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group may confer different steric and electronic properties compared to other similar compounds, potentially leading to unique interactions with molecular targets.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(5-propylthiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S2/c1-3-4-12-9-11(10-19-12)13(16)14-5-7-15(8-6-14)20(2,17)18/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHRAYRPWISDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(METHYLSULFONYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
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[4-(METHYLSULFONYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
Reactant of Route 5
[4-(METHYLSULFONYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE
Reactant of Route 6
[4-(METHYLSULFONYL)PIPERAZINO](5-PROPYL-3-THIENYL)METHANONE

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